2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one is a complex organic compound characterized by its phenyl ring substituted with a tert-butyl group and two chlorine atoms on the benzoxazinone structure
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit antifungal, antioxidant, and cancer-fighting properties .
Mode of Action
Similar compounds have been reported to suppress oxidation, prevent material degradation and disintegration, neutralize free radicals, and reduce reactive oxygen species production . These actions make such compounds valuable in stabilizing various compounds and enhancing the durability and endurance of materials like plastics, rubber, and polymers .
Biochemical Pathways
Compounds with similar structures have been found to exert significant inhibitory activity on monoamine oxidase (mao) in vitro and in vivo, with little effect on acetylcholinesterase (ache) activity . This suggests that these compounds may affect the deamination of biogenic amines in the nervous system, possibly through inhibitory effects on MAO or MAO-like enzymes .
Pharmacokinetics
Similar compounds have been reported to exhibit in vivo efficacy at certain oral doses , suggesting potential oral bioavailability.
Result of Action
Similar compounds have been reported to exhibit fungicidal activity against certain fungi and cytotoxic activity against certain cancer cell lines .
Action Environment
Similar compounds have been found to be used as non-discolouring antioxidants in many polymeric products, suggesting that they may be stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting with the formation of the phenyl ring and subsequent introduction of the tert-butyl and chlorine substituents. Common synthetic routes include:
Halogenation: Chlorination of the precursor phenyl compound to introduce chlorine atoms.
Alkylation: Introduction of the tert-butyl group through alkylation reactions.
Cyclization: Formation of the benzoxazinone ring through cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the phenyl ring to more oxidized forms.
Reduction: Reduction of the chlorine atoms or other functional groups.
Substitution: Replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of chlorinated phenols or other reduced forms.
Substitution: Generation of various substituted benzoxazinones.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of advanced materials and chemical products.
Comparison with Similar Compounds
2-(4-(Tert-butyl)phenyl)-6,8-dichloro-4H-3,1-benzoxazin-4-one
This compound
This compound
Uniqueness: This compound stands out due to its specific combination of substituents and the presence of the benzoxazinone ring, which imparts unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-6,8-dichloro-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO2/c1-18(2,3)11-6-4-10(5-7-11)16-21-15-13(17(22)23-16)8-12(19)9-14(15)20/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLJOCRBBIWROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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